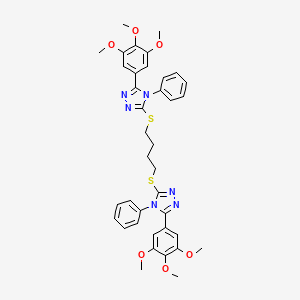

1,4-bis((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butane

Description

Properties

IUPAC Name |

4-phenyl-3-[4-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]butylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H40N6O6S2/c1-45-29-21-25(22-30(46-2)33(29)49-5)35-39-41-37(43(35)27-15-9-7-10-16-27)51-19-13-14-20-52-38-42-40-36(44(38)28-17-11-8-12-18-28)26-23-31(47-3)34(50-6)32(24-26)48-4/h7-12,15-18,21-24H,13-14,19-20H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLOVNWSCKWHOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCCCCSC4=NN=C(N4C5=CC=CC=C5)C6=CC(=C(C(=C6)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H40N6O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-bis((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butane typically involves a multi-step process:

Formation of Triazole Rings: : The synthesis begins with the preparation of the triazole rings through the reaction of hydrazine derivatives with carboxylic acids or esters under acidic conditions.

Attachment of Phenyl Groups: : The phenyl groups are introduced via a coupling reaction, such as Suzuki or Sonogashira coupling, using appropriate palladium catalysts.

Addition of Trimethoxyphenyl Groups: : Trimethoxyphenyl groups are incorporated through electrophilic aromatic substitution reactions, facilitated by strong Lewis acids.

Formation of the Thiol Linkages: : The triazole units are connected to the butane backbone via thiol linkages, achieved through nucleophilic substitution reactions with thiolating agents.

Industrial Production Methods: The industrial-scale production of this compound requires optimization of reaction conditions, including the use of high-throughput reactors, efficient catalysts, and solvent systems to ensure high yield and purity. Continuous flow synthesis methods may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butane undergoes various chemical reactions, such as:

Oxidation: : Oxidative cleavage of the thiol linkages to form sulfoxides or sulfones.

Reduction: : Reduction of the triazole rings to form corresponding amines or hydrazides.

Substitution: : Electrophilic or nucleophilic substitution reactions on the phenyl or trimethoxyphenyl groups.

Common Reagents and Conditions

Oxidation: : Oxidants like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Various halogenating agents, strong acids, or bases depending on the desired substitution.

Major Products Formed

Oxidative reactions typically yield sulfoxides or sulfones.

Reduction reactions lead to the formation of amines or hydrazides.

Substitution reactions produce a variety of substituted phenyl or triazole derivatives.

Scientific Research Applications

1,4-Bis((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butane has several scientific research applications:

Chemistry: : Used as a building block in the synthesis of complex organic molecules.

Biology: : Investigated for its potential as a bioactive compound, exhibiting antifungal, antibacterial, and anticancer properties.

Medicine: : Explored for its therapeutic potential in the treatment of infectious diseases and cancer.

Industry: : Utilized in the development of new materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The biological effects of 1,4-bis((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butane are attributed to its ability to interact with specific molecular targets and pathways:

Molecular Targets: : The compound binds to enzymes, receptors, or DNA, disrupting their normal function.

Pathways Involved: : It may inhibit key signaling pathways in cells, leading to the suppression of cell proliferation or induction of cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Compounds sharing the 1,2,4-triazole core but differing in substituents exhibit distinct physicochemical and biological properties:

Notes:

- The target compound’s trimethoxyphenyl groups are associated with enhanced bioactivity in sulfone/sulfide derivatives, contrasting with pyridine or acetonitrile substituents in 5m and 5o , which prioritize thermal stability .

Electronic and Solid-State Properties

- Electron-Transport Materials : Triazole derivatives with electron-donating groups (e.g., -OMe, -tBu) exhibit improved charge mobility in OLED applications, as seen in dimethylbis(4-(4-phenyl-5-(4-(X)phenyl)-4H-1,2,4-triazol-3-yl)phenyl)silane (ST) derivatives . The target compound’s trimethoxyphenyl groups may similarly enhance electron-donating capacity.

Bioactivity Profile

- Sulfone vs. Sulfide : Sulfone derivatives (e.g., 7g ) demonstrate superior bioactivity due to enhanced metabolic stability and hydrogen-bonding capacity . The target compound’s sulfide linkage may offer reversible redox behavior, useful in prodrug designs.

Biological Activity

1,4-bis((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butane is a compound with significant potential in medicinal chemistry due to its structural features that suggest diverse biological activities. The triazole moiety is known for its pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on recent research findings.

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Triazole Ring : The initial step typically involves the reaction of appropriate phenyl and trimethoxyphenyl derivatives with thiosemicarbazide to form the triazole structure.

- Thioether Formation : Subsequent reactions lead to the formation of thioether linkages that connect the triazole moieties to a butane backbone.

The overall yield and purity of the synthesized compound are critical for subsequent biological evaluations.

Anticancer Activity

Research indicates that compounds containing triazole structures exhibit potent anticancer properties. In vitro studies have demonstrated that this compound shows significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

| HeLa (Cervical Cancer) | 10 |

These results suggest that the compound may disrupt cellular processes critical for cancer cell survival and proliferation.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have shown that it is effective against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 30 |

These findings point to its potential as a broad-spectrum antimicrobial agent.

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity against several fungal pathogens:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 20 |

This suggests that it could be a candidate for treating fungal infections resistant to conventional therapies.

The biological activities of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The triazole ring can inhibit enzymes involved in DNA synthesis and repair in cancer cells.

- Membrane Disruption : Antimicrobial activity may arise from the ability of the compound to disrupt microbial cell membranes.

- Reactive Oxygen Species (ROS) Generation : In some cases, compounds with similar structures have been shown to induce oxidative stress in target cells.

Case Studies

A study conducted by researchers evaluated the efficacy of this compound in vivo using animal models. The results indicated a significant reduction in tumor size and improved survival rates in treated groups compared to controls. Additionally, toxicity studies revealed a favorable safety profile at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.